

Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions with 3-Bromoindazole

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Compound of Interest

Compound Name: 3-Bromoindazole

Cat. No.: B152527

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Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, with derivatives exhibiting a broad spectrum of biological activities. The functionalization of the indazole core at the C3 position is a key strategy for the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for the synthesis of 3-aryl-1H-indazoles from **3-bromoindazole**, enabling the formation of carbon-carbon bonds with a wide range of aryl and heteroaryl boronic acids. This document provides detailed application notes and protocols for performing Suzuki-Miyaura coupling reactions with **3-bromoindazole**, including optimized conditions and experimental workflows.

Reaction Principle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling reaction between an organohalide (in this case, **3-bromoindazole**) and an organoboron compound (typically a boronic acid or its ester). The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium catalyst to the aryl halide, transmetalation with the boronic acid in the presence of a base, and reductive elimination to yield the coupled product and regenerate the active palladium catalyst.

Applications in Drug Development

The synthesis of 3-aryl-1H-indazoles via Suzuki-Miyaura coupling is of significant interest in drug development. These compounds have been investigated as kinase inhibitors, particularly targeting signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway. The ability to readily diversify the C3-substituent through this coupling reaction allows for the generation of extensive compound libraries for structure-activity relationship (SAR) studies, facilitating the optimization of potency and selectivity of drug candidates.

Experimental Data

Table 1: Optimization of Suzuki-Miyaura Reaction Conditions for 3-Bromoindazole

Entry	Catalyst (mol%)	Base	Solvent	Temperature (°C)	Time	Yield (%)	Reference
1	Pd(PPh ₃) ₄ (5)	Cs ₂ CO ₃	1,4-Dioxane/ EtOH/H ₂ O	140	20 min (MW)	95	[1][2]
2	Pd(OAc) ₂ (5) / RuPhos (10)	K ₃ PO ₄	1,4-Dioxane/ H ₂ O	120	30 min (MW)	92	[1]
3	Pd(dppf)Cl ₂ (10)	K ₂ CO ₃	DME/H ₂ O	80	2 h	Good	[3][4]
4	PdCl ₂ (PPH ₃) ₂ (10)	Cs ₂ CO ₃	Dioxane/ EtOH/H ₂ O	140	4 h	65	[5]

MW = Microwave irradiation

Table 2: Substrate Scope of Suzuki-Miyaura Coupling with Various Boronic Acids

Entry	3-Bromoindazole Derivative	Boronic Acid	Product	Yield (%)	Reference
1	3-Bromo-1H-indazole	Phenylboronic acid	3-Phenyl-1H-indazole	95	[1][2]
2	3-Bromo-1H-indazole	4-Methoxyphenylboronic acid	3-(4-Methoxyphenyl)-1H-indazole	92	[1][2]
3	3-Bromo-1H-indazole	2-Furylboronic acid	3-(2-Furyl)-1H-indazole	85	[2]
4	5-Bromo-1-methyl-1H-indazole	N-Boc-2-pyrroleboronic acid	5-(1-Boc-pyrrol-2-yl)-1-methyl-1H-indazole	75	[3]
5	7-Bromo-4-substituted-1H-indazole	Thienylboronic acid	7-(Thienyl)-4-substituted-1H-indazole	75	[5][6]

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of 3-Bromoindazole

This protocol is based on the optimized conditions reported for the rapid and high-yielding synthesis of 3-aryl-1H-indazoles.[\[1\]\[2\]](#)

Materials:

- 3-Bromo-1H-indazole

- Arylboronic acid (1.2 equivalents)
- Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd(PPh}_3)_4$, 5 mol%)
- Cesium carbonate (Cs_2CO_3 , 2 equivalents)
- 1,4-Dioxane
- Ethanol
- Water
- Microwave reactor vials
- Standard laboratory glassware and purification equipment

Procedure:

- To a microwave reactor vial, add 3-bromo-1H-indazole (1 equivalent), the arylboronic acid (1.2 equivalents), Cs_2CO_3 (2 equivalents), and $\text{Pd(PPh}_3)_4$ (0.05 equivalents).
- Add a solvent mixture of 1,4-dioxane, ethanol, and water (e.g., 3:1.5:0.5 mL ratio).
- Seal the vial and place it in the microwave reactor.
- Irradiate the reaction mixture at 140 °C for 20 minutes.
- After the reaction is complete, allow the vial to cool to room temperature.
- Dilute the reaction mixture with ethyl acetate and water.
- Separate the organic layer, and extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-1H-indazole.

Protocol 2: Conventional Heating Suzuki-Miyaura Coupling

This protocol is suitable for laboratories without access to a microwave reactor and is based on established literature procedures.^{[3][4]}

Materials:

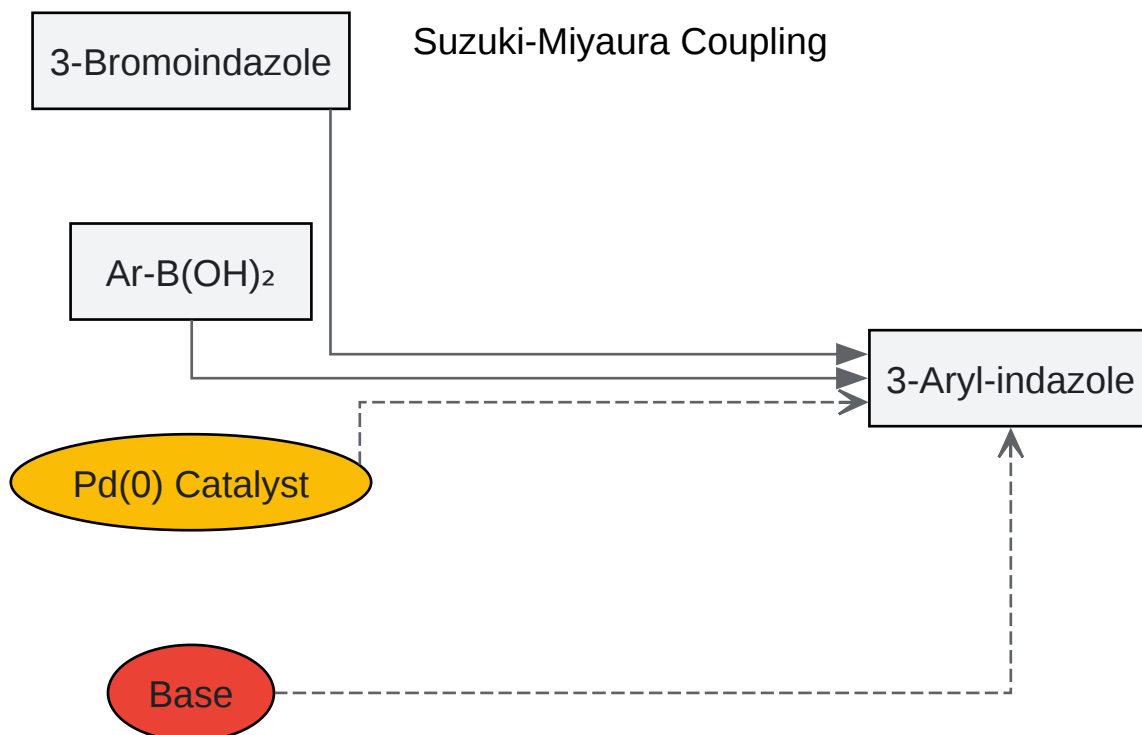
- 3-Bromo-1H-indazole derivative
- Aryl- or heteroarylboronic acid (2 equivalents)
- [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 10 mol%)
- Potassium carbonate (K₂CO₃, 2 equivalents)
- 1,2-Dimethoxyethane (DME)
- Water
- Schlenk tube or round-bottom flask with condenser
- Inert atmosphere (Argon or Nitrogen)
- Standard laboratory glassware and purification equipment

Procedure:

- In an oven-dried Schlenk tube or round-bottom flask, add the 3-bromo-1H-indazole derivative (1 equivalent) and Pd(dppf)Cl₂ (0.1 equivalents).
- Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times.
- Add anhydrous DME to the vessel and stir the mixture for 1 hour under the inert atmosphere.
- In a separate flask, dissolve the aryl- or heteroarylboronic acid (2 equivalents) in anhydrous DME and potassium carbonate (2 equivalents) in water.

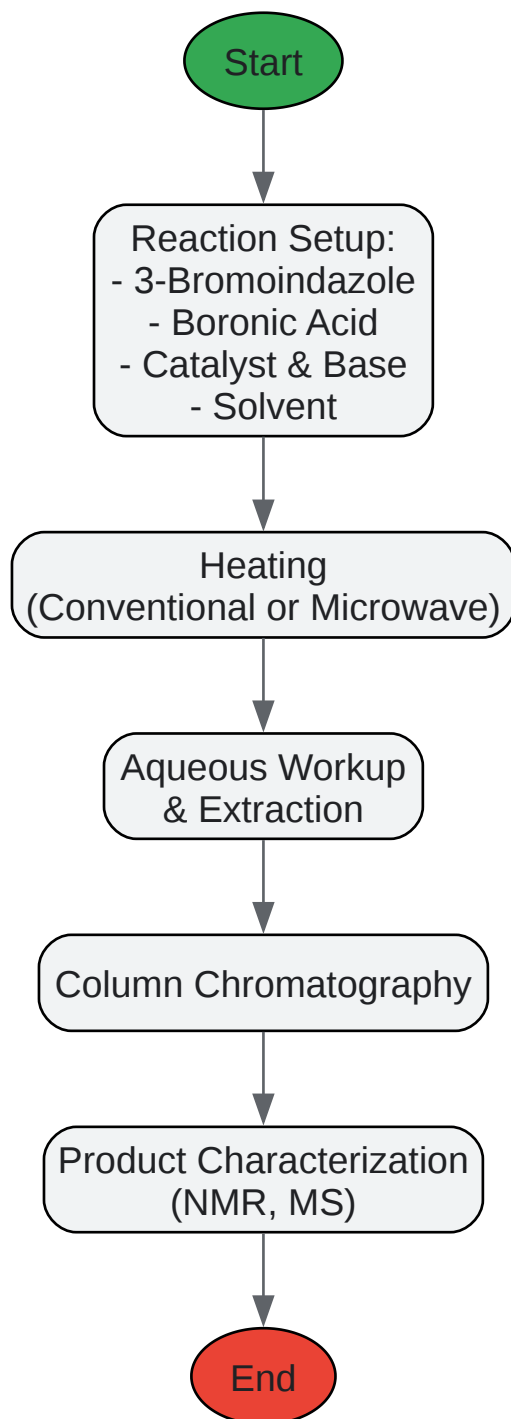
- Sequentially add the boronic acid solution and the potassium carbonate solution to the reaction mixture.
- Heat the reaction mixture to 80 °C for 2 hours.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
- Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
- Purify the residue by flash column chromatography to afford the pure product.

Visualizations



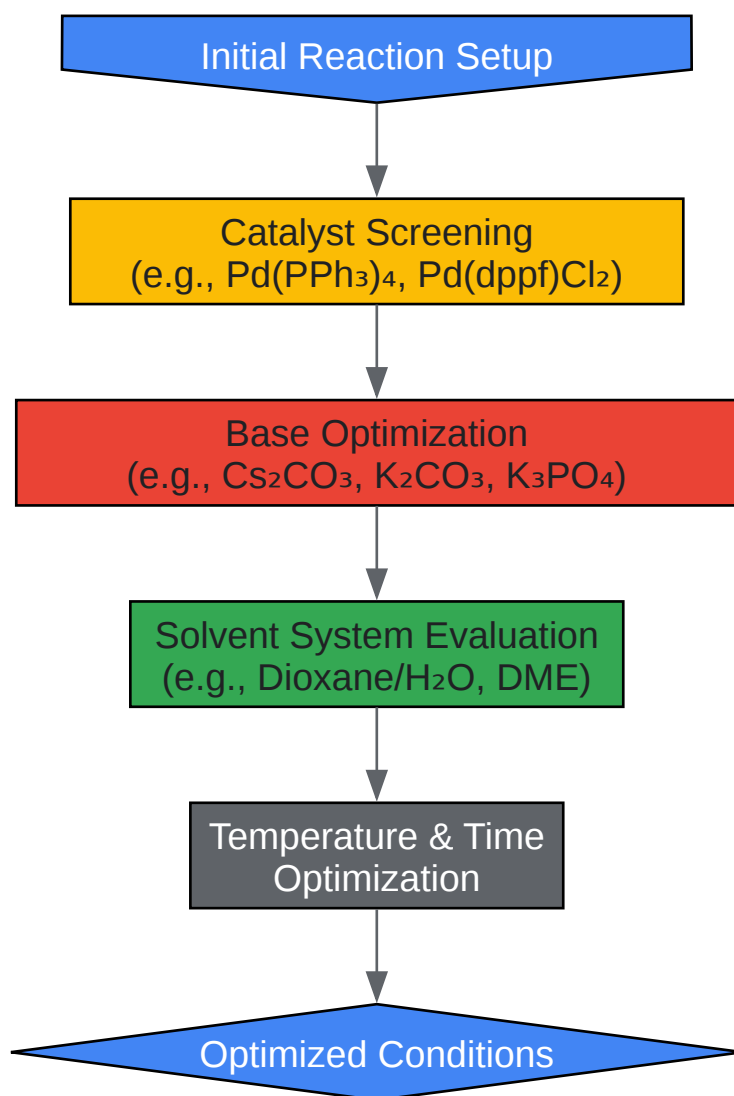
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Caption: Generalized Suzuki-Miyaura reaction of **3-bromoindazole**.



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Caption: A typical experimental workflow for Suzuki-Miyaura coupling.



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Caption: Decision logic for optimizing Suzuki-Miyaura reaction conditions.

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